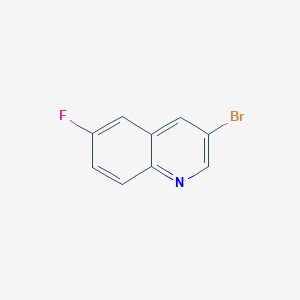

3-Bromo-6-fluoroquinoline

Description

The exact mass of the compound 3-Bromo-6-fluoroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-6-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFONODCJLSXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592677 | |

| Record name | 3-Bromo-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205114-16-5 | |

| Record name | 3-Bromo-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-6-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-fluoroquinoline

Introduction

3-Bromo-6-fluoroquinoline is a key heterocyclic building block in contemporary medicinal chemistry and drug development. Its strategic placement of a bromine atom at the 3-position and a fluorine atom at the 6-position of the quinoline scaffold provides medicinal chemists with versatile handles for molecular elaboration. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. Consequently, robust and scalable synthetic routes to 3-Bromo-6-fluoroquinoline are of significant interest to researchers in the pharmaceutical and agrochemical industries.

This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining 3-Bromo-6-fluoroquinoline, with a focus on the underlying chemical principles and practical experimental considerations. We will explore two main approaches: a multi-step synthesis involving the construction of the quinoline core followed by functional group interconversion, and a more direct approach via electrophilic bromination. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the synthesis of this important intermediate.

Synthetic Strategies: A Tale of Two Routes

The synthesis of 3-Bromo-6-fluoroquinoline can be approached from two mechanistically distinct directions. The choice of route will often depend on the availability of starting materials, desired scale, and the need for regiochemical purity.

-

Multi-step Synthesis via Sandmeyer Reaction: This classic and reliable approach involves the initial construction of the 6-fluoroquinoline core, followed by a sequence of nitration, reduction, and a Sandmeyer reaction to introduce the bromine atom at the 3-position. This route offers excellent regiochemical control.

-

Direct Electrophilic Bromination: A more convergent approach involves the direct bromination of a pre-formed 6-fluoroquinoline. While potentially shorter, this route's success is highly dependent on controlling the regioselectivity of the electrophilic aromatic substitution.

The following sections will delve into the experimental details and scientific rationale for each of these synthetic pathways.

Route 1: Multi-step Synthesis via the Sandmeyer Reaction

This synthetic pathway is a robust and well-established method for the preparation of 3-haloquinolines with a high degree of regiochemical purity. The overall strategy is outlined below:

Step 1: Synthesis of 6-Fluoroquinoline via Skraup Reaction

The Skraup synthesis is a classic method for constructing the quinoline ring system from an aniline, glycerol, an oxidizing agent, and sulfuric acid.[1] In this case, 4-fluoroaniline serves as the starting material to introduce the fluorine atom at the desired 6-position.

Causality of Experimental Choices:

-

Glycerol and Sulfuric Acid: The dehydration of glycerol by concentrated sulfuric acid in situ generates acrolein (propenal), the key three-carbon electrophile.

-

Michael Addition: The amino group of 4-fluoroaniline undergoes a Michael addition to the acrolein.

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization and subsequent dehydration to form 1,2-dihydro-6-fluoroquinoline.

-

Oxidation: An oxidizing agent, such as the nitrobenzene often used in the classic Skraup reaction or arsenic pentoxide, oxidizes the dihydroquinoline intermediate to the aromatic 6-fluoroquinoline.[1] The reaction is notoriously exothermic and requires careful temperature control. The addition of ferrous sulfate can help to moderate the reaction rate.[2]

Experimental Protocol (Adapted from Sveinbjornsson et al., 1951)[3]:

-

In a large, appropriately sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 4-fluoroaniline with external cooling.

-

To the resulting aniline sulfate salt, add anhydrous glycerol and ferrous sulfate heptahydrate.

-

Carefully add an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

-

Heat the mixture gently to initiate the reaction. The reaction is exothermic and may become vigorous. Be prepared to remove the heat source and apply external cooling if necessary.

-

Once the initial exotherm has subsided, heat the reaction mixture to reflux for several hours to ensure completion.

-

After cooling, carefully dilute the reaction mixture with water and neutralize the excess acid with a concentrated solution of sodium hydroxide.

-

The crude 6-fluoroquinoline can be isolated by steam distillation and further purified by fractional distillation under reduced pressure.

| Parameter | Value | Reference |

| Starting Material | 4-Fluoroaniline | [3] |

| Key Reagents | Glycerol, Sulfuric Acid, Oxidizing Agent | [1][3] |

| Expected Yield | Moderate to Good | |

| Purity | Requires purification by distillation |

Step 2: Nitration of 6-Fluoroquinoline

The introduction of a nitro group at the 3-position of the 6-fluoroquinoline is achieved through electrophilic aromatic substitution. The directing effects of the heterocyclic nitrogen and the fluorine substituent are key considerations for achieving the desired regioselectivity. Nitration of quinoline itself typically yields a mixture of 5- and 8-nitroquinolines. However, under specific conditions, nitration at the 3-position can be favored.

Causality of Experimental Choices:

-

Mixed Acid Nitration: A mixture of concentrated nitric acid and sulfuric acid is the classic reagent for generating the powerful electrophile, the nitronium ion (NO₂⁺).

-

Regioselectivity: While the benzene ring of the quinoline is generally more activated towards electrophilic substitution, the pyridine ring can be nitrated under forcing conditions. The fluorine at the 6-position is an ortho-, para-director, but the strong deactivating effect of the protonated quinoline nitrogen under strongly acidic conditions directs the incoming electrophile to the 3-position of the pyridine ring.

Experimental Protocol (General Procedure):

-

Dissolve 6-fluoroquinoline in concentrated sulfuric acid in a flask equipped with a stirrer and a dropping funnel, and cool the mixture in an ice-salt bath.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide).

-

The precipitated 3-nitro-6-fluoroquinoline can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

| Parameter | Value | Reference |

| Starting Material | 6-Fluoroquinoline | |

| Key Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid | |

| Expected Yield | Moderate | |

| Purity | Recrystallization is typically required |

Step 3: Reduction of 3-Nitro-6-fluoroquinoline to 3-Amino-6-fluoroquinoline

The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. Several methods are available for this conversion.

Causality of Experimental Choices:

-

Metal-Acid Reduction: A common and effective method involves the use of a metal, such as tin or iron, in the presence of a strong acid like hydrochloric acid.[4] This method is generally high-yielding and tolerant of many functional groups.

-

Catalytic Hydrogenation: Alternatively, catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere can be employed for a cleaner reaction profile.

Experimental Protocol (Metal-Acid Reduction):

-

Suspend 3-nitro-6-fluoroquinoline in a suitable solvent, such as ethanol or acetic acid.

-

Add an excess of a reducing metal (e.g., tin granules or iron powder) followed by the slow addition of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and filter to remove the excess metal.

-

Neutralize the filtrate with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the 3-amino-6-fluoroquinoline.

-

The product can be isolated by filtration and purified by recrystallization.

| Parameter | Value | Reference |

| Starting Material | 3-Nitro-6-fluoroquinoline | |

| Key Reagents | Sn/HCl or Fe/HCl or Catalytic Hydrogenation | [4] |

| Expected Yield | Good to Excellent | |

| Purity | Generally high after workup and recrystallization |

Step 4: Synthesis of 3-Bromo-6-fluoroquinoline via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an arylamine to an aryl halide via a diazonium salt intermediate.[5] This reaction provides a highly reliable method for introducing the bromine atom at the 3-position.

Causality of Experimental Choices:

-

Diazotization: The primary amine of 3-amino-6-fluoroquinoline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium salt.

-

Copper(I) Bromide Catalyst: The diazonium salt is then treated with a solution of copper(I) bromide. The copper(I) species catalyzes the decomposition of the diazonium salt and the subsequent substitution with a bromide ion.

Experimental Protocol (General Sandmeyer Procedure):

-

Dissolve 3-amino-6-fluoroquinoline in an aqueous solution of hydrobromic acid and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir the mixture for a short period after the addition is complete to ensure full diazotization.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, the reaction mixture is gently warmed to room temperature and then heated for a short period to ensure complete decomposition of the diazonium salt.

-

The reaction mixture is then cooled, and the product can be extracted with an organic solvent (e.g., dichloromethane or diethyl ether).

-

The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure to yield crude 3-Bromo-6-fluoroquinoline. Purification is typically achieved by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Starting Material | 3-Amino-6-fluoroquinoline | |

| Key Reagents | NaNO₂, HBr, CuBr | [5] |

| Expected Yield | Good | |

| Purity | Requires chromatographic purification or recrystallization |

Route 2: Direct Electrophilic Bromination of 6-Fluoroquinoline

A more convergent and potentially more efficient route to 3-Bromo-6-fluoroquinoline is the direct electrophilic bromination of the 6-fluoroquinoline core. However, this approach presents a significant challenge in controlling the regioselectivity of the bromination.

Causality of Experimental Choices:

-

Electrophilic Aromatic Substitution: The quinoline ring system can undergo electrophilic aromatic substitution. The benzene ring is generally more susceptible to electrophilic attack than the pyridine ring. The fluorine atom at the 6-position is an activating, ortho-, para-director, which would favor substitution at the 5- and 7-positions. The pyridine nitrogen is deactivating, particularly under acidic conditions.

-

N-Bromosuccinimide (NBS): NBS is a convenient and often milder source of electrophilic bromine compared to molecular bromine (Br₂).[6] It can sometimes offer improved regioselectivity, especially when the reaction conditions are carefully controlled. The reaction with NBS often proceeds via a radical mechanism, but it can also act as an electrophile, particularly in the presence of an acid catalyst.

Experimental Protocol (General Procedure with NBS):

-

Dissolve 6-fluoroquinoline in a suitable solvent, such as carbon tetrachloride, acetonitrile, or a polar aprotic solvent.

-

Add N-bromosuccinimide (NBS) to the solution. A radical initiator (e.g., AIBN or benzoyl peroxide) or an acid catalyst may be added depending on the desired mechanism and regioselectivity.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or GC-MS.

-

After completion, cool the reaction mixture and filter off the succinimide byproduct.

-

The filtrate is washed with a basic solution (e.g., sodium bicarbonate) and water, then dried over an anhydrous salt.

-

The solvent is removed under reduced pressure, and the resulting crude product, which may be a mixture of isomers, is purified by column chromatography to isolate the desired 3-Bromo-6-fluoroquinoline.

Challenges and Considerations:

The primary challenge with this route is achieving high regioselectivity for the 3-position. A mixture of brominated isomers is a likely outcome, which would necessitate a challenging purification step and likely result in a lower overall yield of the desired product. Extensive optimization of reaction conditions (solvent, temperature, catalyst) would be required to favor the formation of 3-Bromo-6-fluoroquinoline.

Conclusion

The synthesis of 3-Bromo-6-fluoroquinoline can be effectively achieved through a multi-step sequence involving the Skraup synthesis of 6-fluoroquinoline, followed by nitration, reduction, and a Sandmeyer reaction. This route, while longer, offers excellent control over the regiochemistry, ensuring the unambiguous placement of the bromine atom at the 3-position. For research and development purposes where regiochemical purity is paramount, this multi-step approach is the recommended strategy.

The direct electrophilic bromination of 6-fluoroquinoline presents a more convergent but challenging alternative. While potentially more atom-economical, the lack of predictable regioselectivity is a significant drawback that would require substantial process development to overcome.

The methodologies and experimental insights provided in this technical guide offer a solid foundation for the laboratory-scale synthesis of 3-Bromo-6-fluoroquinoline, a valuable building block for the advancement of pharmaceutical and agrochemical research.

References

-

Sveinbjornsson, A.; Turner, R. A.; VanderWerf, C. A. J. Org. Chem.1951 , 16 (9), 1450–1456. [Link]

-

Clarke, H. T.; Davis, A. W. Quinoline. Org. Synth.1941 , 1, 478. [Link]

-

Hryhoriv, H.; Kovalenko, S. M.; Georgiyants, M.; Sidorenko, L.; Georgiyants, V. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Antibiotics2023 , 12 (3), 625. [Link]

-

Organic Syntheses, Coll. Vol. 3, p. 601 (1955); Vol. 25, p. 86 (1945). [Link]

-

Wentland, M. P.; et al. 3-Quinolonecarboxylic acids as antibacterial agents. 1. Synthesis and biological evaluation of 1-substituted-6,8-difluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acids. J. Med. Chem.1993 , 36 (11), 1580-1596. [Link]

-

Mastalerz, H.; et al. Synthesis and in vitro activity of 1-(2-fluoroethyl)- and 1-(2,2-difluoroethyl)-substituted quinolone antibacterials. J. Med. Chem.1993 , 36 (11), 1597-1603. [Link]

-

Wang, W.; et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press, 2015 . [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]

-

Skraup reaction. Wikipedia. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Preparation and Properties of Quinoline. SlideShare. [Link]

-

Synthesis of Fluoroquinolone Antibiotics. Química Orgánica. [Link]

-

Synthesis of 6-bromoquinoline. Scribd. [Link]

-

The Skraup Synthesis of Quinolines. Curly Arrow. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. J. Iran. Chem. Soc.2021 , 18, 2775–2821. [Link]

-

Synthesis of 6-fluoroquinoline. PrepChem. [Link]

-

Electrophilic bromination, preferably with NBS. YouTube. [Link]

-

Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

-

3-bromo-6-fluoroquinoline. PubChem. [Link]

-

Synthesis of 3-Amino- and 3-Nitro-2-arylquinolines. J. Am. Chem. Soc.1957 , 79 (6), 1502–1505. [Link]

-

Sandmeyer, T. Ueber die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17, 1633–1635. [Link]

-

Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chem. Rev.1948 , 43 (2), 271–317. [Link]

-

Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. J. Org. Chem.2022 , 87 (10), 6645–6655. [Link]

-

Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. J. Org. Chem.2022 , 87 (11), 7436–7443. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules2023 , 28 (9), 3841. [Link]

-

NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Adv.2023 , 13, 34743-34747. [Link]

Sources

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 3. Ozonolysis of quinolines: a versatile synthesis of polyfunctional pyridines | Chemsrc [chemsrc.com]

- 4. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

Initial Characterization of a Novel Halogenated Quinoline: A Technical Guide to 3-Bromo-6-fluoroquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4][5] The strategic introduction of halogen atoms, such as bromine and fluorine, into the quinoline nucleus can significantly modulate a molecule's physicochemical and pharmacological properties, including its metabolic stability, binding affinity, and membrane permeability.[1][6] This guide presents a comprehensive initial characterization of a novel compound, 3-Bromo-6-fluoroquinoline. We will explore a systematic approach to its synthesis and a multi-faceted analytical workflow for its structural elucidation and purity assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.

Introduction: The Quinoline Moiety in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug development, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][4][5] The versatility of the quinoline ring system allows for extensive structural modifications to optimize therapeutic efficacy and safety profiles.[1] The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, while a bromine atom can serve as a versatile synthetic handle for further functionalization through cross-coupling reactions.[6][7]

The subject of this guide, 3-Bromo-6-fluoroquinoline, combines these features, making it a promising building block for the synthesis of novel therapeutic candidates. A thorough initial characterization is paramount to establishing its identity, purity, and suitability for further investigation.

Synthesis of 3-Bromo-6-fluoroquinoline

The synthesis of 3-Bromo-6-fluoroquinoline can be approached through established methods for quinoline synthesis, such as the Gould-Jacobs reaction, followed by a regioselective bromination. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A two-step synthesis is proposed, starting from commercially available 4-fluoroaniline.

Caption: Proposed synthetic route for 3-Bromo-6-fluoroquinoline.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-6-fluoroquinoline

-

A mixture of 4-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq) is heated at 100-110 °C for 2 hours.

-

The resulting diethyl 2-((4-fluorophenyl)amino)methylenemalonate is added dropwise to heated Dowtherm A (250-260 °C) and maintained at this temperature for 30 minutes.

-

After cooling, the solid ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is filtered and washed with ether.

-

The ester is then refluxed with a 10% aqueous sodium hydroxide solution for 3 hours.

-

The solution is cooled and acidified with acetic acid to precipitate 6-fluoroquinolin-4-ol.

-

The dried 6-fluoroquinolin-4-ol is treated with phosphorus oxybromide (POBr₃) and heated to 120 °C for 2 hours.

-

The reaction mixture is cooled and carefully poured onto crushed ice, then neutralized with a sodium carbonate solution.

-

The crude 4-Bromo-6-fluoroquinoline is extracted with a suitable organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and the solvent is evaporated.

Step 2: Synthesis of 3-Bromo-6-fluoroquinoline

-

To a solution of 4-Bromo-6-fluoroquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The mixture is then poured onto ice and neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-Bromo-6-fluoroquinoline.

Physicochemical Characterization

A comprehensive physicochemical characterization is essential to establish the fundamental properties of the novel compound.

Physical Properties

| Property | Predicted/Expected Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₉H₅BrFN |

| Molecular Weight | 226.05 g/mol |

| Melting Point | Expected to be in the range of 100-120 °C |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) |

Elemental Analysis

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound.[8][9][10][11][12]

Protocol for Elemental Analysis (CHNS):

-

A precisely weighed sample of 3-Bromo-6-fluoroquinoline (1-3 mg) is placed in a tin capsule.

-

The sample is combusted at high temperature (≥900 °C) in an oxygen-rich environment.

-

The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

-

The elemental composition (C, H, N) is calculated from the detector response.

Expected Elemental Analysis Data for C₉H₅BrFN:

| Element | Calculated (%) | Found (%) (Hypothetical) |

| Carbon (C) | 47.83 | 47.75 |

| Hydrogen (H) | 2.23 | 2.25 |

| Nitrogen (N) | 6.20 | 6.15 |

Spectroscopic Elucidation

A combination of spectroscopic techniques is employed for the unambiguous structural confirmation of 3-Bromo-6-fluoroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system. The chemical shifts and coupling patterns will be indicative of their positions relative to the nitrogen atom and the halogen substituents.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the number and types of carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms.

¹⁹F NMR (Fluorine-19 NMR): This technique is highly specific for the fluorine atom and will show a single resonance, confirming its presence.

Expected NMR Data (in DMSO-d₆):

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2 | ~8.9 | s | - | CH |

| H-4 | ~8.7 | s | - | CH |

| H-5 | ~8.0 | dd | J = 9.0, 5.5 | CH |

| H-7 | ~7.8 | dd | J = 9.0, 2.5 | CH |

| H-8 | ~7.6 | m | - | CH |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C-2 | ~150 | C |

| C-3 | ~120 | C-Br |

| C-4 | ~138 | C |

| C-4a | ~128 | C |

| C-5 | ~125 | CH |

| C-6 | ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

| C-7 | ~122 (d, ³JCF ≈ 8 Hz) | CH |

| C-8 | ~130 (d, ⁴JCF ≈ 4 Hz) | CH |

| C-8a | ~147 | C |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Protocol for High-Resolution Mass Spectrometry (HRMS):

-

A dilute solution of the sample is introduced into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

The exact mass of the molecular ion is measured with high precision.

Expected HRMS Data:

-

Calculated m/z for [M+H]⁺ (C₉H₆BrFN⁺): 225.9662

-

Found m/z (Hypothetical): 225.9665

The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) would also be expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050 | C-H stretching (aromatic) |

| ~1600, 1500, 1450 | C=C and C=N stretching (aromatic rings) |

| ~1250 | C-F stretching |

| ~850 | C-H bending (out-of-plane) |

| ~650 | C-Br stretching |

Advanced Characterization Techniques

For a comprehensive initial characterization, especially for compounds intended for pharmaceutical development, further analytical techniques are recommended.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.[13] This technique can confirm the connectivity of atoms and provide insights into intermolecular interactions.

Protocol for Single Crystal X-ray Diffraction:

-

High-quality single crystals of 3-Bromo-6-fluoroquinoline are grown by slow evaporation of a suitable solvent.

-

A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected and processed to determine the electron density map and, subsequently, the atomic positions.

Caption: Workflow for single-crystal X-ray crystallography.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal stability and phase transitions of a compound.[14][15][16][17][18]

-

DSC: Can be used to determine the melting point and enthalpy of fusion, as well as to identify any polymorphic transitions.

-

TGA: Measures the change in mass of a sample as a function of temperature, indicating its decomposition temperature and thermal stability.

Expected Thermal Analysis Results:

-

DSC: A sharp endothermic peak corresponding to the melting point.

-

TGA: The compound is expected to be thermally stable up to a certain temperature, followed by a sharp weight loss indicating decomposition.

Conclusion

This technical guide outlines a systematic and comprehensive approach for the initial characterization of the novel compound, 3-Bromo-6-fluoroquinoline. By employing a combination of synthetic chemistry and a suite of analytical techniques including NMR, MS, IR, elemental analysis, X-ray crystallography, and thermal analysis, a complete profile of this molecule can be established. This foundational knowledge is critical for its potential application as a building block in the development of new and effective therapeutic agents. The presented protocols and expected data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

-

AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

-

Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]

-

McGraw-Hill Education. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. [Link]

-

Elementar. Elemental analysis: operation & applications. [Link]

-

Infiniscence. (2024). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

-

Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

-

SpringerLink. (2023). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. [Link]

-

ResearchGate. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. [Link]

-

PubMed. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. [Link]

-

wisdomlib. (2025). Quinoline compound: Significance and symbolism. [Link]

-

MDPI. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]

-

International Journal of Scientific Development and Research. (2025). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. [Link]

-

PubMed. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. [Link]

-

PMC - NIH. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

-

MDPI. (2021). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. [Link]

-

ACS Omega. (2025). Selective Copper(II) Complexes against Mycobacterium tuberculosis. [Link]

-

PubMed. (2016). Therapeutic significance of quinolines: a patent review (2013-2015). [Link]

-

ResearchGate. (2025). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]

-

ResearchGate. (2021). (PDF) Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]

-

PMC - PubMed Central. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

-

ResearchGate. (2015). Fluorinated Quinolines: Synthesis, Properties and Applications. [Link]

-

YouTube. (2020). Reactions of Quinoline. [Link]

-

MDPI. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

-

Semantic Scholar. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

-

PMC - NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

-

RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]

-

PubChem. 3-Bromoquinoline. [Link]

-

PubChemLite. 3-bromo-6-fluoroquinoline (C9H5BrFN). [Link]

-

PMC - NIH. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

-

ResearchGate. (2018). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... [Link]

-

Organic Chemistry Portal. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline compound: Significance and symbolism [wisdomlib.org]

- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic significance of quinolines: a patent review (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

- 8. azom.com [azom.com]

- 9. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 10. accessengineeringlibrary.com [accessengineeringlibrary.com]

- 11. Elemental analysis: operation & applications - Elementar [elementar.com]

- 12. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. bibliotekanauki.pl [bibliotekanauki.pl]

- 16. researchgate.net [researchgate.net]

- 17. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Bromo-6-fluoroquinoline

Preamble: The Imperative for Rigorous Spectroscopic Characterization

In the landscape of drug discovery and materials science, quinoline derivatives are privileged scaffolds, valued for their diverse biological activities and unique photophysical properties. The tailored introduction of halogen substituents, such as bromine and fluorine, provides a powerful tool to modulate a molecule's steric and electronic profile, thereby fine-tuning its efficacy, metabolic stability, and target affinity. 3-Bromo-6-fluoroquinoline stands as a prototypical example of such a strategically functionalized heterocyclic system. Its potential as a versatile synthetic intermediate necessitates a robust and unambiguous analytical framework for its structural confirmation and purity assessment.

This technical guide eschews a rigid, templated approach. Instead, it offers a holistic, field-proven methodology for the comprehensive spectroscopic analysis of 3-Bromo-6-fluoroquinoline. As direct experimental data for this specific compound is not widely published, this guide is structured to not only present predicted data but to elucidate the fundamental principles and causal reasoning behind these predictions. By leveraging established spectroscopic theory and comparative data from closely related analogues—namely 3-bromoquinoline and 6-fluoroquinoline—we will construct a self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require not just data, but a deep, mechanistic understanding of the spectroscopic techniques essential to modern chemical research.

Molecular Blueprint: Structure and Numbering

A foundational understanding begins with the molecule's structure. The IUPAC-compliant numbering of the quinoline ring is critical for the unambiguous assignment of spectroscopic signals.

Caption: Molecular structure of 3-Bromo-6-fluoroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the carbon-hydrogen framework.[1] For 3-Bromo-6-fluoroquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for complete characterization.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will reveal five distinct signals in the aromatic region, each corresponding to a proton on the quinoline core. The chemical shifts (δ) are primarily influenced by the anisotropic effect of the aromatic rings and the electronic effects of the nitrogen, fluorine, and bromine substituents.

-

Expertise & Causality: The nitrogen atom strongly deshields adjacent protons (H2, H8), shifting them downfield. The fluorine at C6 will deshield ortho protons (H5, H7) and also introduce through-bond scalar couplings (J-couplings). The bromine at C3 will deshield the adjacent H2 and H4 protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Prediction |

|---|---|---|---|---|

| H2 | ~8.9 - 9.1 | d | ⁴J(H2-H4) ≈ 2.0-2.5 | Deshielded by adjacent N and Br. |

| H4 | ~8.2 - 8.4 | d | ⁴J(H4-H2) ≈ 2.0-2.5 | Deshielded by adjacent N and Br. |

| H8 | ~8.0 - 8.2 | d | ³J(H8-H7) ≈ 8.5-9.0 | Deshielded by adjacent N. |

| H7 | ~7.6 - 7.8 | dd | ³J(H7-H8) ≈ 8.5-9.0, ⁴J(H7-F6) ≈ 5.0-6.0 | Influenced by ortho F and adjacent H8. |

| H5 | ~7.4 - 7.6 | dd | ³J(H5-F6) ≈ 9.0-10.0, ⁴J(H5-H7) ≈ 2.5-3.0 | Influenced by ortho F. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals for the nine carbon atoms.[1] The chemical shifts are governed by hybridization and the powerful inductive (-I) and mesomeric (+M) effects of the substituents.

-

Expertise & Causality: The C-F bond will result in a large one-bond coupling (¹JCF), splitting the C6 signal into a doublet. The C-Br bond will cause the C3 signal to appear significantly upfield compared to an unsubstituted carbon due to the "heavy atom effect".

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Predicted δ (ppm) | Multiplicity (due to F) | Rationale for Prediction |

|---|---|---|---|

| C2 | ~152 | s | Adjacent to N and C-Br. |

| C3 | ~120 | s | Direct attachment of Br (heavy atom effect). |

| C4 | ~137 | s | Influenced by N and Br. |

| C4a | ~129 | d (⁴JCF) | Bridgehead carbon. |

| C5 | ~125 | d (²JCF) | Two bonds from F. |

| C6 | ~160 | d (¹JCF ≈ 250 Hz) | Directly attached to F. |

| C7 | ~115 | d (²JCF) | Two bonds from F. |

| C8 | ~130 | s | Influenced by adjacent N. |

| C8a | ~147 | d (³JCF) | Bridgehead carbon adjacent to N. |

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR provides a clean and unambiguous confirmation of the fluorine's presence and environment. A single resonance is expected.

-

Expertise & Causality: The chemical shift is highly sensitive to the electronic environment. For a fluorine atom on an aromatic ring like this, the signal is expected in a characteristic region.[2]

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Nucleus | Predicted δ (ppm) | Multiplicity | Rationale for Prediction |

|---|

| F6 | ~ -110 to -115 | m | Coupling to H5 and H7. Referenced to CFCl₃. |

Experimental Protocol: NMR Spectroscopy

Trustworthiness: This protocol ensures high-quality, reproducible data by standardizing sample preparation and instrument parameters.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-Bromo-6-fluoroquinoline.[1]

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrumentation:

-

Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure the instrument is properly tuned and shimmed for the specific probe and solvent.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set a spectral width of approximately 12-15 ppm.

-

Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of ~220 ppm.

-

A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width appropriately based on the predicted chemical shift.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data.

-

Calibrate the ¹H and ¹³C spectra to the TMS signal.

-

Mass Spectrometry (MS): Unveiling the Molecular Mass and Formula

Mass spectrometry is the definitive technique for determining the molecular weight and elemental composition of a compound.[3] For 3-Bromo-6-fluoroquinoline, high-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

-

Expertise & Causality: The most critical diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion ([M]⁺˙ and [M+2]⁺˙). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units, which is an unmistakable signature for a monobrominated compound.[4]

Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Rationale |

|---|---|---|

| Molecular Formula | C₉H₅BrFN | Based on the structure. |

| Monoisotopic Mass | 224.9589 Da | Calculated for C₉H₅⁷⁹BrFN. |

| Nominal Mass | 226 g/mol | Using most common isotopes. |

| Molecular Ion Peaks | m/z 225 and 227 | Corresponding to [C₉H₅⁷⁹BrFN]⁺˙ and [C₉H₅⁸¹BrFN]⁺˙. |

| Isotopic Ratio | ~1:1 | Characteristic of a single bromine atom. |

Fragmentation Pathway

Electron Ionization (EI) is a high-energy technique that will cause fragmentation of the molecular ion. The quinoline ring is relatively stable, but predictable fragmentation patterns can provide further structural confirmation.

Caption: Predicted key fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry (GC-MS)

Trustworthiness: This protocol is designed for a volatile, thermally stable compound like 3-Bromo-6-fluoroquinoline, ensuring reliable ionization and mass analysis.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Instrumentation:

-

Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.

-

-

GC Separation:

-

Inject 1 µL of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound as a sharp peak.

-

-

MS Data Acquisition:

-

The EI source energy is typically set to 70 eV.

-

Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

-

The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio.

-

-

Data Analysis:

-

Examine the mass spectrum corresponding to the GC peak of the analyte.

-

Identify the molecular ion peaks and confirm the characteristic 1:1 isotopic pattern for bromine.

-

Analyze the fragmentation pattern to further support the proposed structure.

-

Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides a vibrational fingerprint of the molecule, confirming the presence of key functional groups and the overall aromatic structure.[5]

-

Expertise & Causality: The spectrum will be dominated by vibrations of the quinoline core. The C-F and C-Br bonds will have characteristic stretches in the fingerprint region, providing direct evidence for their presence.

Predicted FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1620 - 1580 | Strong | C=C and C=N Ring Stretching |

| 1500 - 1400 | Strong | Aromatic Ring Skeletal Vibrations |

| 1250 - 1200 | Strong | Aromatic C-F Stretch |

| 850 - 800 | Strong | C-H Out-of-plane Bending |

| 700 - 600 | Medium | C-Br Stretch |

Experimental Protocol: FT-IR (ATR)

Trustworthiness: Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable sampling technique that requires minimal sample preparation.

-

Instrumentation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

-

Background Collection:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid or liquid 3-Bromo-6-fluoroquinoline sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the sample spectrum. Typically, 16-32 scans are co-added in the range of 4000-400 cm⁻¹ to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument's software performs the background subtraction and Fourier transform to generate the final absorbance or transmittance spectrum.

-

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated π-system. The quinoline ring is a strong chromophore.

-

Expertise & Causality: The extended conjugation of the bicyclic aromatic system will result in strong absorption in the UV region. The halogen substituents act as auxochromes, which can cause a bathochromic (red) shift of the absorption maxima (λmax) compared to unsubstituted quinoline. Fluoroquinolones typically exhibit multiple absorption bands.[6]

Predicted UV-Vis Data (in Ethanol)

| Predicted λmax (nm) | Transition Type |

|---|---|

| ~230 - 250 nm | π → π* |

| ~270 - 290 nm | π → π* |

| ~310 - 330 nm | n → π* |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 3-Bromo-6-fluoroquinoline of known concentration in a UV-grade solvent (e.g., ethanol or methanol).

-

Perform serial dilutions to prepare a set of standards with concentrations that will fall within the linear range of the instrument (typically with an absorbance between 0.1 and 1.0).

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample across a range of 200-400 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Synthesis of a Self-Validating Analytical Workflow

The true power of spectroscopic analysis lies in the integration of multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system for unambiguous compound identification.

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The rigorous characterization of 3-Bromo-6-fluoroquinoline is achieved not by a single measurement, but through the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive map of the molecular skeleton, while mass spectrometry confirms the elemental composition and the presence of the key bromine atom. FT-IR and UV-Vis spectroscopy offer complementary data that verify functional groups and the electronic nature of the compound. By following the predictive models and robust protocols outlined in this guide, researchers can confidently and accurately elucidate the structure of this, and other, novel chemical entities, ensuring the integrity and validity of their scientific endeavors.

References

-

PubChem. (n.d.). 3-Bromoquinoline. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 6-Fluoroquinoline. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]

-

NIST. (n.d.). Quinoline, 3-bromo-. NIST Chemistry WebBook. Available at: [Link]

-

SpectraBase. (n.d.). 3-Bromoquinoline - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

SpectraBase. (n.d.). 3-Bromoquinoline - Optional[FTIR] - Spectrum. Available at: [Link]

-

Chem-Impex. (n.d.). 3-Bromoquinoline. Available at: [Link]

-

PMC. (2024). Rapid UV-Vis spectrophotometric method.... National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2022). FTIR Characterization of the Development of Antimicrobial Catheter Coatings Loaded with Fluoroquinolones. Available at: [Link]

-

PMC. (n.d.). FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets. National Center for Biotechnology Information. Available at: [Link]

-

Digital Commons @ IWU. (2005). Quantification of Fluoroquinolone Antibiotics with High Performance Liquid Chromatography Coupled UV/VIS Detection. Available at: [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-Fluoroquinoline-2-carboxylic acid | 86324-51-8 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Quinoline, 3-bromo- [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint: An In-depth Technical Guide to the NMR Chemical Shifts of 3-Bromo-6-fluoroquinoline

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic system, forming the foundational structure of numerous natural products and synthetic molecules with significant biological activity.[1][2] From the historical impact of quinine in combating malaria to the broad-spectrum antibacterial action of modern fluoroquinolone antibiotics, the quinoline core has been a cornerstone of medicinal chemistry.[3][4] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets, making it a versatile template for drug design.[5] 3-Bromo-6-fluoroquinoline, in particular, is a valuable intermediate in the synthesis of novel therapeutic agents, with the bromo and fluoro substituents offering handles for further chemical modification and influencing the molecule's overall electronic profile.[6]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such complex organic molecules.[7][8] By providing detailed information about the chemical environment of each nucleus, NMR allows for the unambiguous determination of molecular structure, conformation, and dynamics. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR chemical shifts of 3-bromo-6-fluoroquinoline, providing researchers, scientists, and drug development professionals with the foundational knowledge to interpret and utilize NMR data for this important heterocyclic compound.

Understanding the Factors Influencing Chemical Shifts in Substituted Quinolines

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment.[7][9] In the case of 3-bromo-6-fluoroquinoline, the positions of the proton and carbon signals are primarily influenced by the interplay of several factors:

-

The Inherent Electronic Structure of the Quinoline Ring: The quinoline ring system is aromatic, with a delocalized π-electron system that creates distinct regions of shielding and deshielding. Protons and carbons in the vicinity of the electron-withdrawing nitrogen atom will experience a different electronic environment compared to those on the carbocyclic ring.[10][11]

-

Inductive and Mesomeric Effects of Substituents: The bromine atom at the C-3 position and the fluorine atom at the C-6 position exert significant electronic effects on the quinoline core.[9]

-

Bromine (at C-3): As a halogen, bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I), which tends to deshield nearby nuclei (shifting them to a higher ppm value). It also possesses lone pairs of electrons that can participate in resonance, exhibiting a weak electron-donating mesomeric effect (+M). The overall effect on the chemical shifts will be a combination of these opposing influences.

-

Fluorine (at C-6): Fluorine is the most electronegative element and therefore has a strong electron-withdrawing inductive effect (-I). Similar to bromine, it also has a +M effect. The strong -I effect of fluorine will significantly influence the chemical shifts of the protons and carbons in its proximity.

-

-

Solvent Effects: The choice of deuterated solvent for NMR analysis can influence chemical shifts through interactions with the solute molecule.[12][13][14] These interactions can include hydrogen bonding, dipole-dipole interactions, and aromatic solvent-induced shifts (ASIS). It is therefore crucial to report the solvent used when presenting NMR data.

-

Concentration Effects: Quinolines are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking and dipole-dipole interactions.[1][11] As the concentration of the sample increases, the formation of stacked aggregates can lead to changes in the shielding of protons, affecting their resonance frequencies.[1]

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives.[10]

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 3-bromo-6-fluoroquinoline.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts and should be noted.[13]

-

For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is chemically inert and its signal is set to 0.00 ppm, serving as a reference point.[7]

-

Cap the NMR tube securely and gently invert it multiple times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to compensate for any magnetic field drift.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-10 ppm for organic molecules), and an appropriate relaxation delay.

-

Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low (1.1%), a larger number of scans is usually required. Broadband proton decoupling is commonly employed to simplify the spectrum by collapsing carbon-proton couplings into singlets, which also provides a sensitivity enhancement through the Nuclear Overhauser Effect (NOE).[15]

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[16][17]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.[18]

-

Analyze the splitting patterns (multiplicities) of the signals in the ¹H NMR spectrum to deduce the number of neighboring protons (n+1 rule).[19]

Predicted NMR Chemical Shifts for 3-Bromo-6-fluoroquinoline

Predicted ¹H NMR Chemical Shifts

The aromatic region of the ¹H NMR spectrum of 3-bromo-6-fluoroquinoline is expected to show a complex pattern of signals. The introduction of the bromine at C-3 and fluorine at C-6 will cause notable shifts compared to unsubstituted quinoline.[10]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |

| H-2 | ~8.9 - 9.1 | Singlet (s) | Deshielded due to proximity to the nitrogen atom and the electron-withdrawing bromine at C-3. |

| H-4 | ~8.2 - 8.4 | Singlet (s) | Deshielded by the adjacent nitrogen and influenced by the bromine at C-3. |

| H-5 | ~7.8 - 8.0 | Doublet of doublets (dd) | Influenced by the electron-withdrawing fluorine at C-6 and ortho coupling to H-7. |

| H-7 | ~7.5 - 7.7 | Doublet of doublets (dd) | Shielded relative to H-5 due to being meta to the fluorine. Shows ortho coupling to H-5 and H-8. |

| H-8 | ~8.1 - 8.3 | Doublet (d) | Deshielded due to its peri-relationship with the nitrogen atom and ortho coupling to H-7. |

Note: Predicted chemical shifts are for a sample dissolved in CDCl₃. Actual values may vary depending on the solvent and concentration.[10][13]

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The electronegative bromine and fluorine atoms will significantly influence the chemical shifts of the carbons to which they are attached and their neighboring carbons.[10][21][22]

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~150 - 152 | Deshielded by the adjacent nitrogen atom. |

| C-3 | ~120 - 122 | Shielded due to the "heavy atom effect" of bromine, despite its electronegativity. |

| C-4 | ~135 - 137 | Deshielded by the adjacent nitrogen. |

| C-4a | ~128 - 130 | Quaternary carbon at the ring junction. |

| C-5 | ~125 - 127 | Influenced by the fluorine at C-6. |

| C-6 | ~158 - 162 (d, ¹JCF ≈ 250 Hz) | Strongly deshielded by the attached fluorine and will appear as a doublet due to one-bond coupling with ¹⁹F. |

| C-7 | ~115 - 118 (d, ²JCF ≈ 20 Hz) | Shielded by the +M effect of fluorine and will show a smaller doublet splitting due to two-bond coupling. |

| C-8 | ~130 - 132 | Less affected by the substituents. |

| C-8a | ~147 - 149 | Quaternary carbon at the ring junction, deshielded by the nitrogen. |

Note: Predicted chemical shifts are for a sample dissolved in CDCl₃. The presence of fluorine will lead to C-F coupling, which is observable in the ¹³C NMR spectrum.

Structural Elucidation Workflow

For an unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is highly recommended.[8][11][23]

Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule. For instance, cross-peaks would be expected between H-5 and H-7, and between H-7 and H-8.[8]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the direct assignment of protonated carbons.[8]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and for piecing together the different fragments of the molecule. For example, H-2 would show correlations to C-3 and C-4.[8]

Conclusion

The NMR spectroscopic analysis of 3-bromo-6-fluoroquinoline provides a wealth of structural information that is critical for its application in research and development. By understanding the fundamental principles that govern chemical shifts and by employing a combination of 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide provides a solid foundation for researchers to interpret the NMR spectra of this important heterocyclic compound, facilitating its use in the synthesis of novel molecules with potential therapeutic applications. The continued exploration of substituted quinolines, aided by powerful analytical techniques like NMR, will undoubtedly lead to further advancements in drug discovery and materials science.[24]

References

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available from: [Link]

-

¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available from: [Link]

-

¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). ResearchGate. Available from: [Link]

-

3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

Chemical shifts. University of Regensburg. Available from: [Link]

-

Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation. University of North Dakota. Available from: [Link]

-

How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. Reddit. Available from: [Link]

-

¹³C NMR Chemical Shifts. Oregon State University. Available from: [Link]

-

3-bromo-6-fluoroquinoline (C9H5BrFN). PubChemLite. Available from: [Link]

-

Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Scilit. Available from: [Link]

-

3-Bromoquinoline - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. Available from: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available from: [Link]

-

-

¹³C NMR Spectroscopy. Thieme. Available from: [Link]

-

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available from: [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available from: [Link]

-

SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. Journal of Population Therapeutics and Clinical Pharmacology. Available from: [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available from: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available from: [Link]

-

¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Available from: [Link]

-

¹³C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. Available from: [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. Available from: [Link]

-

A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. NIH. Available from: [Link]

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. Available from: [Link]

-

Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. Available from: [Link]

Sources

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. researchgate.net [researchgate.net]

- 3. 8-Bromo-6-fluoroquinoline|CAS 22960-18-5|RUO [benchchem.com]

- 4. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3-broMo-6-fluoroquinoline | 205114-16-5 [chemicalbook.com]

- 7. azooptics.com [azooptics.com]

- 8. emerypharma.com [emerypharma.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. thieme-connect.de [thieme-connect.de]

- 13. reddit.com [reddit.com]

- 14. scilit.com [scilit.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 20. spectrabase.com [spectrabase.com]

- 21. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 22. compoundchem.com [compoundchem.com]

- 23. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 24. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

3-Bromo-6-fluoroquinoline mass spectrometry fragmentation pattern

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-6-fluoroquinoline

Executive Summary

This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-bromo-6-fluoroquinoline. As a halogenated heterocyclic compound, its mass spectrum is defined by highly predictable and diagnostic fragmentation pathways. The primary characteristics include a prominent molecular ion doublet (M⁺• and M+2) resulting from the natural isotopic abundance of bromine, followed by a dominant initial loss of the bromine radical. Subsequent fragmentation of the quinoline ring system, notably the expulsion of a neutral hydrogen cyanide (HCN) molecule, provides further structural confirmation. This document outlines the mechanistic logic behind these fragmentations, presents a standard protocol for spectral acquisition, and serves as a key resource for researchers in analytical chemistry, medicinal chemistry, and drug development.

Introduction: The Analytical Significance of 3-Bromo-6-fluoroquinoline

3-Bromo-6-fluoroquinoline is a substituted heterocyclic aromatic compound. The quinoline scaffold is a core structural motif in numerous pharmaceuticals and biologically active molecules. The specific placement of halogen atoms—in this case, bromine and fluorine—can significantly modulate a molecule's physicochemical properties, metabolic stability, and biological activity.

Mass spectrometry is an indispensable analytical technique for the structural elucidation of such compounds.[1] It provides two primary pieces of information: the precise molecular weight and a distinct fragmentation pattern that acts as a molecular fingerprint.[2] For drug development professionals, confirming the identity and purity of novel substituted quinolines is a critical step, and a thorough understanding of their fragmentation behavior underpins this process. This guide focuses on the fragmentation pathways observed during Electron Ionization (EI), a hard ionization technique that imparts sufficient energy to induce characteristic bond cleavages.[3]

The Molecular Ion Peak: A Halogen Signature

The initial event in the mass spectrometer is the ionization of the molecule to form the molecular ion (M⁺•).[4] For 3-bromo-6-fluoroquinoline (C₉H₅BrFN), the appearance of the molecular ion peak is profoundly influenced by the isotopic composition of bromine.

Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[5] This results in two distinct molecular ion peaks separated by 2 mass-to-charge units (m/z).

-

M⁺• Peak: Corresponds to molecules containing the ⁷⁹Br isotope. (Monoisotopic mass ≈ 224.96 u)

-

M+2 Peak: Corresponds to molecules containing the ⁸¹Br isotope. (Monoisotopic mass ≈ 226.96 u)

The defining characteristic is that the M⁺• and M+2 peaks will have a relative intensity ratio of approximately 1:1.[6][7] This doublet is an unambiguous indicator for the presence of a single bromine atom in the molecule.

Primary Fragmentation Pathways and Mechanistic Rationale

The high energy of electron ionization (typically 70 eV) causes the energetically unstable molecular ion to break apart into smaller, charged fragments and neutral radicals.[4] The fragmentation of 3-bromo-6-fluoroquinoline is governed by the relative strengths of its chemical bonds and the stability of the resulting ions.

Pathway I: Cleavage of the Carbon-Bromine Bond (Primary Fragmentation)

The most facile and dominant fragmentation step is the homolytic cleavage of the C₃-Br bond. This is because the C-Br bond is the weakest covalent bond in the quinoline ring system compared to the robust C-F and aromatic C-C/C-N bonds.

-

Reaction: [C₉H₅BrFN]⁺• → [C₉H₅FN]⁺ + •Br

-

Description: The molecular ion loses a neutral bromine radical (•Br). This fragmentation results in a highly abundant cation at m/z 146 (for the parent ion containing ⁷⁹Br).

-

Spectral Evidence: A strong peak will be observed at m/z 146. Crucially, this fragment ion will be a singlet, as it no longer contains the bromine atom responsible for the isotopic pattern. The stability of the resulting aryl cation contributes to the high prevalence of this pathway.

Pathway II: Loss of Hydrogen Cyanide (HCN)

The loss of a neutral molecule of hydrogen cyanide (HCN, 27 u) is a classic and highly characteristic fragmentation pathway for quinoline and its derivatives, as well as other nitrogen-containing aromatic heterocycles.[8][9] This fragmentation typically occurs after the initial loss of the bromine substituent.

-

Reaction: [C₉H₅FN]⁺ → [C₈H₄F]⁺ + HCN

-

Description: The fragment ion at m/z 146 undergoes a ring rearrangement and expels HCN.

-

Spectral Evidence: This pathway gives rise to a fragment ion at m/z 119 (146 - 27 = 119).

Pathway III: Minor Fragmentation Routes